molecular formula C12H12ClNOS B7482145 5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B7482145
M. Wt: 253.75 g/mol
InChI Key: NNYFGSGYKXMSFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyaniline: Lacks the thiophen-3-ylmethyl substituent.

    2-methoxy-N-(thiophen-3-ylmethyl)aniline: Lacks the chloro substituent.

    5-chloro-N-(thiophen-3-ylmethyl)aniline: Lacks the methoxy substituent.

Uniqueness

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both chloro and methoxy groups along with the thiophen-3-ylmethyl substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-15-12-3-2-10(13)6-11(12)14-7-9-4-5-16-8-9/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYFGSGYKXMSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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